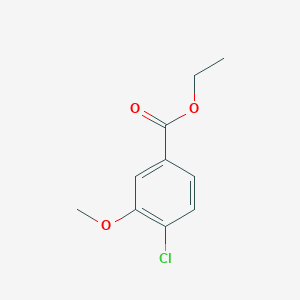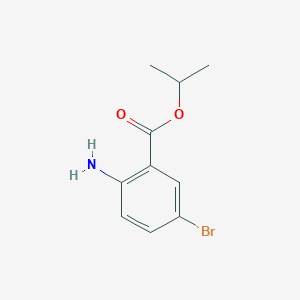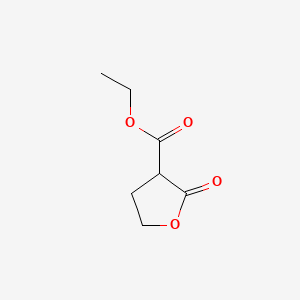
6-Hydroxyquinoline 1-oxide
Übersicht
Beschreibung
6-Hydroxyquinoline 1-oxide is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique chemical properties and has been extensively studied for its applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyquinoline 1-oxide typically involves the oxidation of 6-hydroxyquinoline. One common method is the use of hydrogen peroxide as an oxidizing agent under acidic conditions. The reaction is carried out by dissolving 6-hydroxyquinoline in a suitable solvent, such as acetic acid, and then adding hydrogen peroxide slowly while maintaining the reaction temperature .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, leading to higher yields and purity of the final product. The use of eco-friendly oxidizing agents and solvents is also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydroxyquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it back to 6-hydroxyquinoline.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 6-Hydroxyquinoline.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Hydroxyquinoline 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and as a potential therapeutic agent for neurodegenerative diseases.
Industry: Used in the production of dyes, pigments, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 6-Hydroxyquinoline 1-oxide involves its ability to interact with various molecular targets. It can chelate metal ions, which is crucial for its antimicrobial and anticancer activities. The compound can also interfere with enzyme activities by binding to active sites, thereby inhibiting their function. Additionally, its ability to generate reactive oxygen species contributes to its cytotoxic effects on cancer cells .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Another hydroxylated quinoline with similar chelating properties but different reactivity due to the position of the hydroxyl group.
Quinoline N-oxide: Lacks the hydroxyl group, leading to different chemical and biological properties.
Isoquinoline: A structural isomer of quinoline with distinct chemical behavior.
Uniqueness: 6-Hydroxyquinoline 1-oxide is unique due to the presence of both hydroxyl and oxide functional groups, which impart distinct reactivity and biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Eigenschaften
IUPAC Name |
1-oxidoquinolin-1-ium-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-3-4-9-7(6-8)2-1-5-10(9)12/h1-6,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVASXGOUUJJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)[N+](=C1)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93499-73-1 | |
| Record name | 6-Quinolinol, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93499-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid](/img/structure/B3195792.png)
![2-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B3195799.png)


![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3195817.png)
![2-(Benzo[d]thiazol-6-yl)ethanamine](/img/structure/B3195825.png)






